![molecular formula C12H27NO4 B3038954 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) CAS No. 937653-41-3](/img/structure/B3038954.png)
3,3'-Azanediylbis(1-isopropoxypropan-2-ol)
Overview
Description
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) (AIPPO) is an organic compound consisting of a 2,2'-azanediyl backbone with two isopropoxy groups attached to each carbon atom. It is a colorless, water-soluble compound with a wide range of applications in the field of organic synthesis. AIPPO is used as a reagent for the synthesis of various organic compounds and as a catalyst for a variety of chemical reactions. It has also been used as a protective agent for the stabilization of biomolecules, such as proteins and enzymes.
Scientific Research Applications
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) has a wide range of applications in the field of organic synthesis. It is used as a reagent for the synthesis of various organic compounds, including amines, alcohols, and carboxylic acids. It is also used as a catalyst for a variety of chemical reactions, such as the synthesis of polymers, the formation of cyclic compounds, and the synthesis of heterocyclic compounds. In addition, 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) has been used as a protective agent for the stabilization of biomolecules, such as proteins and enzymes.
Mechanism Of Action
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) acts as a nucleophile in organic reactions. It can react with electrophiles such as carbonyl compounds and halogens to form covalent bonds. The reaction proceeds through a nucleophilic addition of the isopropoxy group to the electrophile, followed by a ring-opening reaction to form the desired product.
Biochemical and Physiological Effects
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is not known to be toxic.
Advantages And Limitations For Lab Experiments
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available from chemical suppliers. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. In addition, 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is relatively stable and can be stored for long periods of time without significant degradation.
However, 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is not without its limitations. It is not very reactive and can require high temperatures and long reaction times for some reactions. Furthermore, 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is sensitive to air and moisture and can easily be oxidized or hydrolyzed.
Future Directions
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) is a versatile reagent with a wide range of applications in organic synthesis. In the future, further research could be conducted to explore new uses for 3,3'-Azanediylbis(1-isopropoxypropan-2-ol), such as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, research could be conducted to improve the reactivity of 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) and to develop new methods for its synthesis. Finally, research could be conducted to explore the potential applications of 3,3'-Azanediylbis(1-isopropoxypropan-2-ol) in the fields of biochemistry and medicine.
properties
IUPAC Name |
1-[(2-hydroxy-3-propan-2-yloxypropyl)amino]-3-propan-2-yloxypropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO4/c1-9(2)16-7-11(14)5-13-6-12(15)8-17-10(3)4/h9-15H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMZPZWXVNCKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CNCC(COC(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256678 | |
Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Azanediylbis(1-isopropoxypropan-2-ol) | |
CAS RN |
937653-41-3 | |
Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937653-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Iminobis[3-(1-methylethoxy)-2-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.